B1574978 Chondromodulin-I (319-327)

Chondromodulin-I (319-327)

Cat. No.: B1574978
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Discovery and Initial Characterization of Chondromodulin-I

Chondromodulin-I (Cnmd) was first identified and cloned in 1991 by Hiraki et al. nih.gov. The research team isolated this 25 kDa glycoprotein (B1211001) from fetal bovine epiphyseal cartilage, recognizing it as a tissue-specific functional matrix component. nih.gov Initially, it was characterized as a factor that promotes the growth of cultured chondrocytes. nih.gov Subsequent in vitro studies further established its role as a chondrocyte growth modulator and an inhibitor of angiogenesis. plos.org These early investigations highlighted Cnmd as a bifunctional factor with the potential to influence both chondrocyte proliferation and the formation of new blood vessels. nih.gov

Nomenclature and Synonyms

The protein is encoded by the LECT1 gene in humans. wikipedia.org Over the years, Chondromodulin-I has been referred to by several names in scientific literature. The table below provides a comprehensive list of its nomenclature and synonyms. nih.govwikipedia.orgnih.govgenecards.org

Name TypeName
Gene Name LECT1
Protein Name Chondromodulin-I
Synonyms ChM-1
ChM-I
Leukocyte cell derived chemotaxin 1
LECT1
BRICD3
MYETS1
CNMD
CHM1

Overview of General Biological Significance in Connective Tissues and Beyond

Chondromodulin-I is predominantly found in the avascular zones of prehypertrophic cartilage. nih.govwikipedia.org Its expression is crucial for maintaining cartilage homeostasis and is observed to decrease during chondrocyte hypertrophy and vascular invasion, suggesting a role in endochondral bone development. wikipedia.org The primary functions of Cnmd in connective tissues include stimulating chondrocyte proliferation and inhibiting angiogenesis. nih.govwikipedia.org It plays a significant role in cartilage development by promoting the synthesis of proteoglycans in growth plate chondrocytes. nih.govplos.org

Beyond the cartilage, Cnmd is also expressed in cardiac valves, where it acts as an anti-angiogenic factor, suppressing neovascularization. wikipedia.orguniprot.org Its involvement extends to bone remodeling, as evidenced by studies on mice lacking the Cnmd gene, which showed an increase in bone mineral density due to lowered bone resorption relative to formation. nih.gov Furthermore, research has indicated its potential involvement in the broader control of tissue vascularization during development. wikipedia.org

Purpose and Scope of Comprehensive Research on Chondromodulin-I

The multifaceted roles of Chondromodulin-I in cartilage biology, bone metabolism, and angiogenesis have spurred extensive research. The purpose of this comprehensive review is to elucidate the molecular characteristics of Cnmd, its expression patterns, and its critical functions in the maintenance of articular cartilage and bone repair. nih.gov A significant focus of ongoing research is to understand the mechanisms through which Cnmd influences chondrocyte growth and inhibits vascular endothelial cell proliferation. nih.govnih.gov Additionally, the scope of investigation includes its potential as a therapeutic target for conditions such as osteoarthritis, where its downregulation is correlated with disease severity, and certain types of cancer, due to its anti-angiogenic properties. nih.govnih.gov This article aims to synthesize the current understanding of Chondromodulin-I, critically discuss areas for further research, and highlight its importance in connective tissue biology and its potential therapeutic applications. nih.gov

Properties

sequence

VIMPCSWWV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Chondromodulin-I (319-327)

Origin of Product

United States

Molecular Biology and Biochemical Characteristics of Chondromodulin I

The CNMD/LECT1 Gene

The protein Chondromodulin-I is encoded by the CNMD gene, also known as LECT1 (Leukocyte Cell-Derived Chemotaxin 1).

In humans, the CNMD gene is situated on the long (q) arm of chromosome 13. wikipedia.org Specifically, it resides at the chromosomal band 13q14.3. wikipedia.orggenecards.orgnih.govnih.gov The gene spans a region of approximately 36,557 base pairs. genecards.org The genomic structure of the CNMD gene consists of 7 exons. nih.govnih.gov

Gene Details Information
Gene Name CNMD, LECT1
Chromosomal Location 13q14.3 wikipedia.orggenecards.orgnih.govnih.gov
Organism Human
Number of Exons 7 nih.govnih.gov

The CNMD gene undergoes alternative splicing, a process where different segments of the gene's primary transcript are joined together in various combinations. wikipedia.orgnih.gov This mechanism leads to the production of multiple distinct messenger RNA (mRNA) molecules, known as transcript variants. wikipedia.orgnih.gov Consequently, these different transcripts are translated into several protein isoforms, which may have different functional properties. wikipedia.orgnih.gov For instance, one specific transcript variant utilizes an alternative in-frame splice site in the 3' coding region, which results in the synthesis of a shorter Chondromodulin-I protein isoform compared to the primary variant. nih.gov

The expression of the CNMD gene is a tightly controlled process, influenced by a variety of transcription factors. Key regulators include Sp3 and YY1, which are instrumental in modulating its transcription. nih.govnih.gov Furthermore, the epigenetic mechanism of DNA methylation within the core promoter region of the gene is crucial for determining its cell-specific expression by affecting the binding of the Sp3 activator. wikipedia.org The expression of ChM-I is also subject to downregulation by certain growth factors, such as basic fibroblast growth factor (bFGF). nih.gov Other transcription factors that have been identified to play a role in the regulation of CNMD expression include Sox9, p300, Pax1, and Nkx3.2. nih.gov

Chondromodulin-I Protein Structure and Processing

The synthesis of mature Chondromodulin-I involves a larger precursor protein that undergoes several modifications to become functionally active.

The initial product of the CNMD gene is a precursor protein that is a type II transmembrane glycoprotein (B1211001). nih.gov In its full length, this precursor is composed of 334 amino acids and has a molecular mass of approximately 37.1 kDa. genecards.orgnih.gov The precursor protein has a distinct structure, with its N-terminus sometimes referred to as a chondrosurfactant protein. wikipedia.orgnih.gov The C-terminal portion of the precursor contains the sequence for the mature 25 kDa Chondromodulin-I protein. wikipedia.orgnih.govnih.gov Structurally, the precursor also features a transmembrane domain and a BRICHOS domain. nih.govmdpi.com

Precursor Protein Feature Description
Protein Type Type II transmembrane glycoprotein nih.gov
Amino Acid Length 334 genecards.orgnih.gov
Molecular Mass ~37.1 kDa genecards.org
Key Domains Transmembrane domain, BRICHOS domain nih.govmdpi.com

Following its synthesis, the Chondromodulin-I precursor protein undergoes critical post-translational modifications to yield the mature, active form. wikipedia.orgnih.gov A primary modification is glycosylation, the attachment of sugar moieties, which is characteristic of this glycoprotein. wikipedia.orgnih.gov The precursor is then subject to proteolytic cleavage, a process that occurs intracellularly. wikipedia.orgnih.govnih.gov This cleavage happens at a specific furin cleavage site (RERR) located at amino acid residue 215. nih.gov The precursor protein has a notably short half-life within the cell. nih.gov After cleavage, the mature, glycosylated Chondromodulin-I is secreted from the cell. nih.gov Additionally, a potential N-linked glycosylation site (NET) has been identified at amino acid residue 243. nih.gov

Proteolytic Cleavage and Mature Protein Formation

Chondromodulin-I (ChM-I) is initially synthesized as a type II transmembrane glycoprotein precursor. nih.gov The biologically active form of the protein is generated through a series of proteolytic cleavage events. nih.govgenecards.org The processing of the ChM-I precursor takes place intracellularly, leading to the formation of a mature, secreted protein. nih.govmdpi.com

The C-terminal portion of the precursor protein is cleaved to release the 25 kDa mature ChM-I. nih.govnih.govwikipedia.org This mature protein is a glycoprotein that has been identified as the active form, capable of stimulating the growth of chondrocytes and inhibiting angiogenesis. nih.govmdpi.com A key step in this maturation process is the cleavage at a specific furin cleavage site. nih.govmdpi.com In human ChM-I, this site is characterized by the amino acid sequence RERR at residue 215. nih.gov

Further processing can occur, leading to different forms of the protein. An additional cleavage event at the N-terminus, specifically between Asp37 and Asp38, generates a smaller, 14 kDa truncated form of ChM-I. nih.gov Unlike the 25 kDa form, this 14 kDa species is considered inactive, possessing very little of the anti-angiogenic activity characteristic of the mature protein. nih.gov The intact 20-25 kDa ChM-I is primarily found in the avascular zones of cartilage, such as the resting, proliferating, and pre-hypertrophic zones. nih.govnih.gov In contrast, the inactivated 14 kDa form is located in the hypertrophic and calcified zones, suggesting a tightly regulated process of protein activation and inactivation during bone development. nih.govnih.gov

Table 1: Forms of Chondromodulin-I

Protein Form Molecular Weight (approx.) Cleavage Site Key Characteristics Functional Activity
Precursor Protein 334 amino acids (human) nih.gov N/A Type II transmembrane glycoprotein nih.gov Inactive precursor
Mature ChM-I 20-25 kDa nih.govmdpi.comnih.gov Furin site (RERR) at residue 215 nih.gov Secreted C-terminal glycoprotein nih.govmdpi.com Anti-angiogenic and chondrocyte growth-stimulating nih.govmdpi.com

Structural Motifs Implicated in Function

The function of Chondromodulin-I is closely linked to its specific structural features and domains. The precursor protein contains a transmembrane domain between amino acid residues 40-65, consistent with its classification as a type II transmembrane protein. nih.gov

The mature, 120-amino acid form of human ChM-I is composed of distinct domains that contribute to its biological activity. mdpi.com These include a hydrophilic domain 1 and a cysteine-rich hydrophobic domain 2. mdpi.com The presence of a high number of cysteine residues is a notable feature; eight of these cysteine residues are highly conserved across different species, indicating their critical role in maintaining the protein's tertiary structure and, consequently, its function. mdpi.com

In addition to these domains, specific sequence motifs are crucial for its processing and activity. As mentioned, the furin cleavage site (RERR) is essential for the generation of the mature protein from its precursor. nih.gov Furthermore, a putative N-linked glycosylation site (NET) has been identified at amino acid residue 243 in human ChM-I. nih.gov Glycosylation is a common post-translational modification that can influence protein folding, stability, and interaction with other molecules, and is consistent with ChM-I being a glycoprotein. nih.govwikipedia.org

Table 2: Key Structural Motifs of Human Chondromodulin-I

Structural Motif Location (Amino Acid Residues) Implicated Function
Transmembrane Domain 40-65 nih.gov Anchors the precursor protein to the cell membrane.
Furin Cleavage Site RERR at residue 215 nih.gov Site of proteolytic cleavage to release the mature protein. nih.govmdpi.com
N-linked Glycosylation Site NET at residue 243 nih.gov Site for the attachment of sugar moieties, affecting protein folding and stability.

Table 3: Compound Names Mentioned

Compound Name
Chondromodulin-I
basic Fibroblast Growth Factor

Expression Patterns and Regulation of Chondromodulin I

Tissue-Specific Expression

The synthesis of Chondromodulin-I is highly localized, with its presence being a defining characteristic of specific avascular tissues. However, its expression is not entirely confined to these areas, with lower levels detected in a range of other tissues.

Chondromodulin-I is most prominently expressed in healthy and developing avascular cartilage. nih.govmdpi.com It is a key molecule in cartilage biology, playing a crucial role in maintaining cartilage homeostasis and inhibiting blood vessel invasion, a process known as angiogenesis. nih.govmdpi.comnih.gov This anti-angiogenic property is vital for the function of articular cartilage, which is naturally avascular and aneural. nih.gov

Beyond cartilage, ChM-I is abundantly expressed in healthy cardiac valves. nih.govnih.govelsevierpure.com Its presence is pivotal in maintaining the avascular nature of heart valves, which is essential for their normal function. nih.govelsevierpure.com Downregulation of ChM-I in valvular tissues has been linked to neovascularization and the progression of valvular heart diseases. nih.govelsevierpure.com

While cartilage and cardiac valves are the primary sites of ChM-I expression, the protein has also been detected in various other tissues, albeit typically at lower levels. nih.govnih.gov Research has identified ChM-I gene expression in bone, specifically in primary culture osteoblasts. nih.gov Minor expression sites also include the eye and the thymus. nih.gov Furthermore, expression has been noted in the testicle and in several regions of the central nervous system, such as the nucleus accumbens, caudate nucleus, and putamen. wikipedia.org

Tissue TypeExpression LevelReference
Avascular CartilagePredominant nih.govmdpi.com
Cardiac ValvesPredominant nih.govnih.govelsevierpure.com
Bone (Osteoblasts)Low nih.gov
EyeMinor nih.gov
ThymusMinor nih.gov
TesticleDetected wikipedia.org
Central Nervous SystemDetected wikipedia.org

Cellular Localization and Secretion

Chondromodulin-I is initially synthesized as a type II transmembrane glycoprotein (B1211001). wikipedia.orgnih.gov The precursor protein is glycosylated and subsequently undergoes post-translational modification. nih.govwikipedia.org It is then cleaved by proteases, such as furin, to release the mature, secreted form of the protein into the extracellular matrix. nih.govnih.govresearchgate.net

This mature, secreted ChM-I protein, with a molecular weight of approximately 25 kDa, is what exerts the biological functions attributed to the compound, such as promoting chondrocyte growth and inhibiting angiogenesis. nih.govwikipedia.org Immunohistochemical studies have confirmed that the protein is localized within the extracellular matrix of chondrocytes in avascular cartilage zones. plos.orgplos.org

Developmental and Spatiotemporal Regulation of Expression

The expression of Chondromodulin-I is subject to precise developmental and spatiotemporal regulation, particularly within the growth plate cartilage during the process of bone formation.

There is a marked difference in ChM-I expression between fetal and adult cartilage. The mRNA levels for ChM-I are abundant in fetal cartilage but are found to be 20 to 60 times lower in adult cartilage. nih.gov

Within the epiphyseal growth plate, a critical site for longitudinal bone growth, ChM-I expression follows a distinct gradient. nih.gov The growth plate is organized into several zones: the resting, proliferating, and hypertrophic zones. nih.govmdpi.com The highest levels of ChM-I mRNA are found in the resting zone, which contains a population of skeletal stem cells. nih.govnih.gov The expression persists in the proliferating and prehypertrophic zones but is significantly downregulated in the hypertrophic zone, where chondrocytes enlarge and prepare for apoptosis and vascular invasion. nih.govplos.orgnih.gov Specifically, the intact, anti-angiogenic 20-25 kDa form of ChM-I is exclusively localized in the avascular resting, proliferating, and prehypertrophic zones. plos.org In contrast, a smaller, inactive 14-kDa form, generated by proteolytic cleavage, is found in the hypertrophic and calcified zones. plos.org

Cartilage ZoneChM-I Expression LevelActive Form PresentReference
Resting ZoneHighestYes (20-25 kDa) plos.orgnih.gov
Proliferating ZoneHighYes (20-25 kDa) nih.govplos.org
Upper/Pre-Hypertrophic ZoneModerateYes (20-25 kDa) nih.govplos.org
Lower Hypertrophic ZoneLowest/AbolishedNo (14-kDa form) nih.govplos.orgnih.gov
Calcified ZoneAbolishedNo (14-kDa form) nih.govnih.govplos.org

Endochondral ossification is the process by which most of the skeleton is formed, involving the replacement of a cartilage template with bone. nih.gov This process requires a transition from an anti-angiogenic to a pro-angiogenic environment to allow for vascular invasion. nih.gov Chondromodulin-I plays a key regulatory role in this switch. nih.gov

During embryonic development, ChM-I is highly expressed in the avascular cartilage regions of the growth plate, effectively preventing blood vessel invasion. nih.govnih.gov However, as chondrocytes differentiate and enter the late hypertrophic and calcifying stages, the expression of ChM-I is completely abolished. nih.govnih.gov This downregulation of ChM-I creates a permissive environment for vascular invasion into the cartilage, a critical step that precedes the replacement of cartilage with bone. nih.govnih.gov The disappearance of the active ChM-I protein in the lower hypertrophic zone is therefore a key event that allows endochondral ossification to proceed. nih.govnih.gov

Modulation by Cellular Microenvironment and External Stimuli

The cellular neighborhood and external pressures significantly influence the synthesis and secretion of Chondromodulin-I. These regulatory mechanisms are vital for maintaining cartilage homeostasis and are often disrupted in disease states such as osteoarthritis.

Mechanical Stress

Biomechanical forces are a potent regulator of chondrocyte function and, consequently, of ChM-I expression. Studies have shown that mechanical loading can directly impact the transcription of the CNMD gene, the gene encoding ChM-I. For instance, in models of distraction osteogenesis, a process that involves the gradual lengthening of bone, mechanical tension stress has been observed to enhance the expression of ChM-I mRNA in immature chondrocytes within the cartilage callus. This suggests a direct link between mechanical stimuli and the upregulation of ChM-I during tissue regeneration. While the precise quantitative relationship between the magnitude and frequency of mechanical strain and ChM-I expression is an area of ongoing research, it is clear that mechanical signals are a critical input in the control of ChM-I production.

Stimulus Cell/Tissue Type Observed Effect on ChM-I Expression Study Type
Mechanical Tension StressImmature Chondrocytes in Cartilage CallusUpregulation of mRNAIn vivo (Distraction Osteogenesis Model)

Pathological Microenvironment of Osteoarthritis

The progression of osteoarthritis (OA) is associated with significant alterations in the cellular microenvironment of articular cartilage, which in turn affects ChM-I expression. In healthy cartilage, ChM-I is abundantly expressed, contributing to its avascular nature. However, in osteoarthritic cartilage, a complex and dynamic change in ChM-I levels is observed.

Research indicates that in mildly degenerated cartilage, there is a decrease in ChM-I expression in the extracellular matrix (ECM) of the superficial and middle zones. Conversely, in moderately degenerated cartilage, while ECM levels of ChM-I are reduced, there is an increase in cytoplasmic ChM-I within chondrocytes, which may be associated with chondrocyte proliferation. In severely degenerated cartilage, ChM-I expression is primarily detected in the cytoplasm of chondrocyte clusters. This altered expression pattern in OA is correlated with increased vascular invasion into the cartilage, suggesting that the loss of ChM-I from the ECM creates a permissive environment for angiogenesis, a pathological hallmark of OA.

Osteoarthritis Stage Location ChM-I Expression Level Associated Pathological Feature
Mild DegenerationSuperficial and Middle Zone ECMDecreasedInitial cartilage degradation
Moderate DegenerationCytoplasm of ChondrocytesIncreasedChondrocyte proliferation
Severe DegenerationCytoplasm of Chondrocyte ClustersPrimarily localizedAdvanced cartilage degradation and vascular invasion

Hypoxia

The low-oxygen environment, or hypoxia, characteristic of healthy articular cartilage, is a crucial factor in maintaining the chondrocyte phenotype and regulating gene expression. Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that mediates cellular responses to low oxygen. It is understood that HIF-1α plays a role in the expression of various cartilage-specific genes. While direct quantitative data on the regulation of the ChM-I promoter by HIF-1α is still emerging, the maintenance of a hypoxic environment is generally considered supportive of the chondrogenic phenotype and, by extension, the expression of chondrocyte-specific proteins like ChM-I.

Growth Factors and Cytokines

A multitude of growth factors and inflammatory cytokines can modulate the expression of ChM-I. These signaling molecules are integral to both the normal functioning and the pathological processes of cartilage.

Transforming Growth Factor-beta (TGF-β) and Fibroblast Growth Factor-2 (FGF-2) are known to play complex roles in cartilage biology. While they are generally considered anabolic for chondrocytes, their effect on ChM-I expression can be context-dependent. Some studies suggest that certain growth factors may, under specific conditions, downregulate ChM-I expression as part of processes that involve vascularization, such as endochondral ossification.

On the other hand, pro-inflammatory cytokines, which are key mediators of cartilage degradation in arthritis, have a profound impact on ChM-I expression. Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) , which are central to the inflammatory cascade in osteoarthritis, are generally associated with a decrease in the expression of cartilage matrix proteins, including ChM-I. This reduction in ChM-I further contributes to the breakdown of the cartilage matrix and promotes vascular invasion and inflammation.

Signaling Molecule General Effect on ChM-I Expression in Chondrocytes Context
TGF-βModulatory (can be up- or down-regulatory)Dependent on cellular context and other signaling cues
FGF-2Modulatory (can be up- or down-regulatory)Dependent on cellular context and other signaling cues
IL-1βDownregulationInflammatory conditions (e.g., Osteoarthritis)
TNF-αDownregulationInflammatory conditions (e.g., Osteoarthritis)

Specific Research on Chondromodulin I 319 327 Fragment

Identification and Characterization of the Peptide Fragment (KVVEFLAML)

The Chondromodulin-I (319-327) fragment is a nine-amino-acid peptide with the sequence Lys-Val-Val-Glu-Phe-Leu-Ala-Met-L (KVVEFLAML). google.com Its identification stems from research focused on discovering tumor-associated antigens that can be targeted by the immune system. This specific fragment is derived from the C-terminal region of the full-length Chondromodulin-I protein.

Presentation as an MHC-I Epitope (e.g., HLA-A*02:01 binding)

A critical aspect of the Chondromodulin-I (319-327) fragment is its ability to be presented by Major Histocompatibility Complex (MHC) class I molecules, specifically the common human leukocyte antigen (HLA) allele, HLA-A02:01. google.comnih.govjustia.com MHC-I molecules are present on the surface of most nucleated cells and display short peptides from intracellular proteins. This presentation allows cytotoxic T-lymphocytes (CTLs) to survey the cell's internal environment and identify those that are cancerous or virally infected. The binding of the KVVEFLAML peptide to HLA-A02:01 is a prerequisite for its recognition by T-cells. nih.gov

PropertyDescription
Peptide Sequence KVVEFLAML (Lys-Val-Val-Glu-Phe-Leu-Ala-Met-L)
Origin Chondromodulin-I protein, residues 319-327
MHC-I Binding HLA-A*02:01

Implications in Immunological Research

The presentation of the Chondromodulin-I (319-327) fragment by HLA-A*02:01 has significant implications for various areas of immunological research.

The peptide-MHC complex formed by KVVEFLAML and HLA-A02:01 can be recognized by the T-cell receptors (TCRs) on specific CD8+ cytotoxic T-lymphocytes. nih.gov This recognition can trigger the activation of these T-cells, leading to a targeted immune response against cells presenting this epitope. Research has demonstrated that allorestricted CD8+ T cells specific for the HLA-A02:01/CHM1319-327 complex can effectively lyse Ewing sarcoma cell lines in vitro. nih.gov

While primarily investigated in the context of cancer, the role of self-antigen-derived epitopes like Chondromodulin-I (319-327) is also relevant to the study of autoimmune diseases. The mechanisms that govern T-cell tolerance to such self-peptides are a key area of research to understand how the immune system avoids attacking healthy tissues. Dysregulation of these mechanisms can lead to autoimmune conditions.

The Chondromodulin-I (319-327) epitope is a promising target for cancer immunotherapy, particularly for tumors that overexpress Chondromodulin-I, such as Ewing sarcoma. nih.gov Strategies being explored include the use of T-cells engineered to express TCRs with high affinity for the HLA-A*02:01/KVVEFLAML complex. nih.gov In one study, treatment with T-cells carrying a TCR specific for this complex led to partial regression of Ewing sarcoma in patients. nih.gov This highlights its potential as a target antigen for adoptive T-cell therapies.

Distinct Functional Roles of the Fragment vs. Full Protein (if any beyond epitope)

Currently, the primary and most well-documented function of the Chondromodulin-I (319-327) fragment is its role as a T-cell epitope. The full-length Chondromodulin-I protein has broader biological functions, including the regulation of chondrocyte proliferation and the inhibition of angiogenesis. mdpi.comnih.gov There is no substantial evidence to suggest that the isolated KVVEFLAML fragment possesses these broader physiological activities independent of its presentation by MHC-I molecules. Its significance lies in its ability to be recognized by the immune system, making it a key player in the immunological surveillance of cells expressing Chondromodulin-I.

Challenges and Future Directions in Chondromodulin I Research

Elucidation of Unresolved Mechanistic Questions

A fundamental challenge in the field is the incomplete understanding of how ChM-I exerts its biological effects at a molecular level. Key areas requiring deeper investigation include its anti-angiogenic activity, receptor interactions, and engagement with the extracellular matrix.

Detailed Molecular Mechanisms of Anti-Angiogenic Activity

ChM-I is well-established as a potent, tissue-specific inhibitor of angiogenesis, crucial for preventing vascular invasion into cartilage. nih.govnih.gov It effectively inhibits the proliferation and tube formation of endothelial cells. mdpi.comnih.govnih.gov However, the precise molecular pathways governing this activity are not fully resolved. It is known that the downregulation of ChM-I expression precedes vascular invasion during processes like endochondral bone formation. nih.govwikipedia.org Furthermore, a 14 kDa cleaved form of ChM-I found in hypertrophic cartilage is thought to lack anti-angiogenic capacity, suggesting that proteolytic processing is a key regulatory switch. mdpi.com

Future research must aim to:

Identify the specific endothelial cell surface molecules that ChM-I interacts with to block angiogenic signals.

Clarify how ChM-I counteracts the effects of pro-angiogenic factors like Vascular Endothelial Growth Factor A (VEGF-A). wikipedia.orgnih.gov

Discover the proteases responsible for the inactivating cleavage of ChM-I and the factors that regulate their activity. mdpi.com

Comprehensive Understanding of Receptor Interactions and Downstream Signaling Pathways

A major gap in knowledge is the identity of the specific cell surface receptor(s) for ChM-I. nih.govnih.gov Without this crucial piece of information, a complete picture of its signaling cascade is unattainable. Current knowledge is rudimentary, with studies suggesting involvement of different pathways in various cell types. nih.gov

For instance, in cancer cells, ChM-I's anti-tumor effects have been linked to the inhibition of the STAT signaling cascade and the GRP78-PI3K-AKT signaling complex. nih.govnih.gov In the temporomandibular joint, its expression seems to be linked to the NF-κB pathway. nih.gov However, these findings are context-specific and the primary signaling pathway in chondrocytes and endothelial cells remains elusive. The overarching goals for future research are to experimentally validate these putative networks, identify direct binding partners, and confirm the upstream and downstream regulators of the ChM-I signaling pathway. mdpi.com

Identification of Novel Interacting Partners and Regulators

The biological activity of ChM-I is dictated by its interactions with other molecules and the factors that control its expression. While several transcription factors that regulate the ChM-I gene have been identified, the network of protein-protein interactions remains largely uncharted territory. mdpi.comnih.gov

Regulator Type Identified Regulators Effect on ChM-I
Transcription Factors Sox9, Sp3, YY1, p300, Pax1, Nkx3.2 nih.govRegulate gene expression
Epigenetic Control Methylation of the core-promoter region wikipedia.orgDetermines cell-specific expression by affecting Sp3 binding wikipedia.org
Associated Proteins Chondromodulin II (LECT2) mdpi.comPotential for functional crosstalk, though not homologous mdpi.com
Homologous Proteins Tenomodulin (Tnmd) mdpi.comShares high C-terminal similarity; potential for compensatory mechanisms is unclear mdpi.comnih.gov

This table summarizes the known molecular regulators and interacting partners of Chondromodulin-I, highlighting areas for further investigation into their functional significance.

Future studies using advanced proteomics and molecular biology techniques are necessary to identify direct binding partners for ChM-I. mdpi.com Clarifying the potential for compensatory mechanisms between ChM-I and its homolog tenomodulin is also a critical research avenue. mdpi.comnih.gov

Complex Interplay in Multi-Tissue Biological Systems

While ChM-I is most prominently associated with cartilage, its expression is not confined to this tissue. It plays diverse and sometimes unexpected roles in various biological systems, and understanding this complexity is a significant challenge.

Tissue Postulated Role / Observation Reference(s)
Endochondral Bone Prevents premature vascular invasion in developing cartilage. nih.govwikipedia.org nih.gov, wikipedia.org
Cardiac Valves Suppresses neovascularization; downregulation is linked to infective endocarditis. wikipedia.orgnih.gov nih.gov, wikipedia.org
Eye Expressed in retina and ciliary body; may regulate retinal vascularization. nih.govnih.gov nih.gov, nih.gov
Bone Remodeling ChM-I deficient mice show increased bone mineral density, suggesting a role in regulating osteoclast/osteoblast activity. nih.gov nih.gov
Embryonic Development Inhibits trophoblast migration and invasion. nih.gov nih.gov
Tumorigenesis Suppresses tumor growth via anti-angiogenesis and direct action on cancer cells. nih.gov nih.gov

This table illustrates the diverse expression and functional implications of Chondromodulin-I across various tissues, underscoring its systemic importance beyond cartilage homeostasis.

The surprising finding that mice lacking the ChM-I gene have largely normal cartilage development but exhibit altered bone remodeling highlights the complexity of its in vivo functions. nih.govnih.gov It suggests the existence of compensatory factors in cartilage or that its role in bone metabolism is more significant than previously thought. nih.gov Future research must explore these multi-tissue roles to build a holistic understanding of ChM-I's physiological significance.

Exploration of Fragment-Specific Roles Beyond Immunological Epitopes

The ChM-I precursor protein undergoes proteolytic cleavage to release a mature, 120-amino acid protein. nih.gov Further cleavage can result in smaller fragments, such as a 14 kDa form, which appears to have different bioactivity. mdpi.com This processing suggests that different fragments of ChM-I may have distinct biological roles.

Currently, the functions of specific small peptide fragments derived from ChM-I are almost entirely unknown. Research has focused on the larger, mature protein, while smaller sequences are primarily recognized for their use in generating antibodies (i.e., as immunological epitopes). nih.gov The specific roles of peptides such as Chondromodulin-I (319-327), which corresponds to a sequence within the C-terminal portion of the full-length precursor, have not been investigated. Future exploration into these fragment-specific functions is a critical frontier. It is conceivable that such fragments could act as signaling molecules, competitive inhibitors, or allosteric modulators, possessing unique activities separate from the parent protein. Unlocking the functions of these specific fragments represents a significant challenge but also holds the potential to identify novel therapeutic agents with more targeted activities.

Q & A

Basic Research Questions

Q. What are the molecular mechanisms by which Chondromodulin-I (319-327) inhibits angiogenesis in connective tissues?

  • Methodological Answer : To investigate this, researchers often use in vitro endothelial cell proliferation assays (e.g., human umbilical vein endothelial cells [HUVECs]) treated with recombinant Chondromodulin-I (ChM-I) peptides. Quantitative analysis of tube formation inhibition and VEGF signaling suppression via Western blot (e.g., phospho-VEGFR2 levels) are standard approaches. Studies highlight ChM-I's binding to extracellular matrix components like collagen type II, which sequesters anti-angiogenic activity in avascular tissues .

Q. How is Chondromodulin-I (319-327) detected and quantified in cartilage and bone tissues?

  • Methodological Answer : Immunohistochemistry (IHC) with anti-ChM-I antibodies (e.g., rabbit polyclonal antibodies targeting residues 319-327) is used for spatial localization in growth plate cartilage. Quantitative methods include ELISA (e.g., SEC563Hu kit) and fluorometric assays (FLIA) for measuring cleavage fragments in tissue lysates. Careful validation with knockout controls is critical to avoid cross-reactivity with other matrix proteins .

Q. What experimental models are optimal for studying Chondromodulin-I’s role in endochondral ossification?

  • Methodological Answer : Transgenic mouse models (e.g., ChM-I knockout mice) and chick embryo micromass cultures are widely used. Histomorphometric analysis of hypertrophic zone thickness in growth plates, combined with Alcian Blue/Safranin O staining, reveals disrupted mineralization in ChM-I-deficient models. Micro-CT scans further quantify trabecular bone density changes .

Advanced Research Questions

Q. How do contradictory findings about Chondromodulin-I’s dual roles (anti-angiogenic vs. pro-osteogenic) inform experimental design?

  • Methodological Answer : Context-dependent activity requires tissue-specific conditional knockouts (e.g., Col2a1-Cre drivers) to isolate ChM-I’s effects in cartilage versus bone. Proteomic profiling of growth plate extracts under hypoxic vs. normoxic conditions can identify interacting partners (e.g., MMP-13, TIMPs) that modulate its dual functions. Co-culture systems of osteoblasts and endothelial cells clarify paracrine signaling dynamics .

Q. What methodologies resolve the cleavage dynamics of Chondromodulin-I (319-327) during bone development?

  • Methodological Answer : N-terminal cleavage studies employ Edman degradation or mass spectrometry to identify cleavage sites in hypertrophic cartilage. Time-course Western blots with epitope-specific antibodies track fragment accumulation. Inhibitor assays (e.g., GM6001 for MMPs) or CRISPR-edited MMP-deficient cell lines dissect protease contributions .

Q. How can researchers address discrepancies in ChM-I’s anti-angiogenic efficacy across disease models (e.g., osteoarthritis vs. cardiac valve development)?

  • Methodological Answer : Comparative transcriptomics of ChM-I-expressing tissues (e.g., osteoarthritic cartilage vs. heart valves) identifies microenvironmental factors (e.g., TGF-β1, HIF-1α) that regulate its activity. Functional rescue experiments in zebrafish angiogenesis models (e.g., lect1 morphants) with human ChM-I variants validate tissue-specific potency .

Q. What assays best quantify Chondromodulin-I’s interaction with growth factors like BMP-2 or FGF-2?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding affinities between ChM-I peptides and growth factors. Competitive ELISA using biotinylated BMP-2 and immobilized ChM-I fragments determines inhibitory constants (Ki). Functional assays (e.g., SMAD1/5 phosphorylation in C2C12 cells) confirm biological relevance .

Methodological Considerations

  • Data Contradiction Analysis : When reconciling anti-angiogenic vs. pro-osteogenic data, apply stratified statistical models (e.g., ANCOVA) to account for tissue-specific variables like pH, oxygen tension, or protease activity .
  • Assay Optimization : Validate antibody specificity using recombinant ChM-I fragments and knockout tissues. For cleavage studies, include protease inhibitors during tissue extraction to prevent artifactual degradation .

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